molecular formula C13H21N3O4 B6326087 tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate CAS No. 1186299-71-7

tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate

Cat. No.: B6326087
CAS No.: 1186299-71-7
M. Wt: 283.32 g/mol
InChI Key: YZNSRGJCFLCJKR-UHFFFAOYSA-N
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Description

tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a compound that features prominently in organic synthesis, particularly in the protection of amine groups. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in the synthesis of complex molecules.

Mechanism of Action

Target of Action

Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a derivative of the amino acid glycine . Amino acids and their derivatives play crucial roles in various biological processes, often serving as building blocks for proteins or as intermediates in metabolism .

Mode of Action

The compound’s mode of action is primarily related to its role as a glycine derivative . Glycine is a non-essential amino acid that serves various functions in the body, including protein synthesis and neurotransmission . As a derivative, this compound may interact with the same targets as glycine, potentially influencing these processes.

Biochemical Pathways

Given its relation to glycine, it may be involved in pathways where glycine acts as a precursor or a neurotransmitter . For instance, glycine is a precursor for the synthesis of proteins, nucleic acids, and other molecules. It also acts as an inhibitory neurotransmitter in the central nervous system .

Pharmacokinetics

For instance, the compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

As a glycine derivative, it may influence processes where glycine is involved, such as protein synthesis and neurotransmission .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the surrounding medium . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

Preparation Methods

The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate typically involves the reaction of an imidazole derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .

Industrial production methods often utilize flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Scientific Research Applications

tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is as a protecting group for amines in the synthesis of peptides and other complex organic molecules . The compound’s stability and ease of removal make it an ideal choice for protecting amine groups during multi-step synthesis processes.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate include other Boc-protected amines and carbamates, such as tert-Butyl (2-aminoethyl)carbamate and tert-Butyloxycarbonyl-protected amino acids . These compounds share similar properties, such as stability and ease of removal under acidic conditions. this compound is unique in its specific application to imidazole derivatives, providing a valuable tool for the synthesis of imidazole-containing compounds.

Properties

IUPAC Name

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-12(2,3)19-10(17)15-9-14-7-8-16(9)11(18)20-13(4,5)6/h7-8H,1-6H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNSRGJCFLCJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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